3-(Benzylsulfanyl)propan-1-ol
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Description
Synthesis Analysis
The synthesis of related sulfanylpropanol derivatives has been explored through various methods, including condensation reactions and the application of palladium-catalyzed cross-coupling techniques. For example, the synthesis of 3-alkynyl-2-(methylsulfanyl)benzo[b]furans, which share a similar sulfanyl functional group to 3-(Benzylsulfanyl)propan-1-ol, was achieved under mild conditions using palladium-catalyzed cross-coupling of 3-iodo-2-(methylsulfanyl)benzo[b]furans with terminal alkynes (Manarin et al., 2009).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical behavior of 3-(Benzylsulfanyl)propan-1-ol. Studies on similar compounds have detailed their crystalline structures, revealing information about molecular conformations and intermolecular interactions. For instance, the crystal structures of certain benzenesulfonyl-phenylsulfanyl derivatives provide insights into how sulfanyl groups influence molecular geometry and stability (Palani et al., 2006).
Scientific Research Applications
1. Synthesis and Antimicrobial Properties
3-(Benzylsulfanyl)propan-1-ol is used in the synthesis of various compounds with potential biological applications. For instance, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, synthesized using 3-(Benzylsulfanyl)propan-1-ol, have been shown to possess significant antimicrobial properties against bacteria and fungi, outperforming some current medicinal agents (I. Jafarov et al., 2019).
2. Dielectric and Thermodynamic Studies
The compound has been used in studies examining dielectric relaxation, such as the investigation of its interactions with alkyl benzoates. This research contributes to our understanding of molecular dynamics in binary mixtures, useful in areas like material science and molecular physics (T. M. Mohan et al., 2010), (T. M. Mohan et al., 2011).
3. Quantum-Chemical Calculations in Organic Chemistry
3-(Benzylsulfanyl)propan-1-ol is involved in organic chemistry reactions, such as arylsulfonylation, where its derivatives serve as key components. Studies on these reactions provide insights into reaction kinetics and molecular reactivity, enhancing the understanding of organic synthesis mechanisms (T. P. Kustova et al., 2002).
4. Development of Bioactive Compounds
The compound is integral to the development of bioactive compounds, such as those showing antimicrobial and antiradical activities. These findings are crucial for advancing pharmaceutical sciences and developing new therapeutic agents (R. Čižmáriková et al., 2020).
5. Spectroscopic and Structural Analysis
It plays a role in the synthesis and analysis of Schiff base derivatives, aiding in the exploration of molecular structures and properties. This research has implications in fields like materials science and molecular engineering (M. Khalid et al., 2018).
6. Catalytic Applications
3-(Benzylsulfanyl)propan-1-ol is used in synthesizing compounds with potential applications in catalysis, such as in transfer hydrogenation processes. These studies contribute to the development of new catalysts and enhance our understanding of catalytic mechanisms (Ayşe Aktaş Kamiloğlu et al., 2018).
7. NMR and IR Study in Chemistry
The compound is also significant in NMR and IR studies, helping to understand self-association in various chemical compounds. Such studies are essential for comprehending complex chemical behaviors and interactions (J. Lomas et al., 2006).
properties
IUPAC Name |
3-benzylsulfanylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPOLNVTYFXSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323438 |
Source
|
Record name | 3-(Benzylsulfanyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)propan-1-ol | |
CAS RN |
26902-03-4 |
Source
|
Record name | NSC404010 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Benzylsulfanyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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